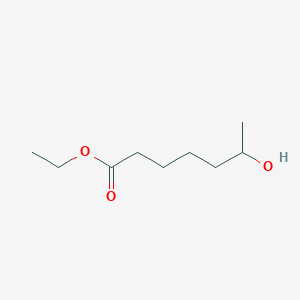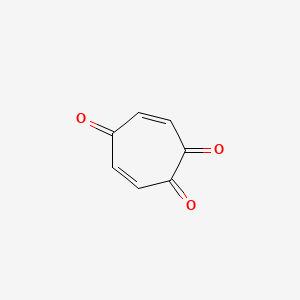
Ethyl 6-hydroxyheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyheptanoic acid ethyl ester is an organic compound with the molecular formula C9H18O3. It is an ester derivative of 6-hydroxyheptanoic acid, characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COOEt).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Hydroxyheptanoic acid ethyl ester can be synthesized through the esterification of 6-hydroxyheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In an industrial setting, the production of 6-hydroxyheptanoic acid ethyl ester may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient removal of water to shift the equilibrium towards ester formation .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxyheptanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to 6-hydroxyheptanoic acid and ethanol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: 6-Hydroxyheptanoic acid and ethanol.
Oxidation: 6-Oxoheptanoic acid or 6-carboxyheptanoic acid.
Reduction: 6-Hydroxyheptanol
Aplicaciones Científicas De Investigación
6-Hydroxyheptanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing .
Mecanismo De Acción
The mechanism of action of 6-hydroxyheptanoic acid ethyl ester involves its hydrolysis to 6-hydroxyheptanoic acid, which can then participate in various biochemical pathways. The hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. The ester group can undergo nucleophilic acyl substitution reactions, facilitating the formation of new compounds .
Comparación Con Compuestos Similares
Ethyl 6-heptenoate: An unsaturated ester with similar structural features but differing in reactivity due to the presence of a double bond.
Ethyl acetate: A simpler ester used widely as a solvent, with different physical and chemical properties.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Uniqueness: 6-Hydroxyheptanoic acid ethyl ester is unique due to the presence of both a hydroxyl group and an ester group, allowing it to participate in a wider range of chemical reactions compared to simpler esters.
Propiedades
Fórmula molecular |
C9H18O3 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
ethyl 6-hydroxyheptanoate |
InChI |
InChI=1S/C9H18O3/c1-3-12-9(11)7-5-4-6-8(2)10/h8,10H,3-7H2,1-2H3 |
Clave InChI |
PCBIIHMJZWSPLG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13959991.png)




![2-Chloro-5-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13960013.png)


![5-ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B13960032.png)



![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
